Vildagliptin Carboxylic Acid Metabolite chemical structure
Vildagliptin Carboxylic Acid Metabolite chemical structure
An In-depth Technical Guide to the Chemical Structure and Analysis of Vildagliptin Carboxylic Acid Metabolite (M20.7)
Abstract
Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1][2] A comprehensive understanding of its metabolic fate is critical for drug development and regulatory assessment. This technical guide provides an in-depth examination of its principal metabolite, Vildagliptin Carboxylic Acid (designated as M20.7 or LAY151). We will dissect its chemical structure, the enzymatic pathway responsible for its formation, and its physicochemical properties. Furthermore, this guide presents field-proven analytical methodologies for its quantification in biological matrices, offering a robust framework for researchers and scientists in the pharmaceutical industry. The focus is on the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical application.
Introduction to Vildagliptin and its Metabolism
Vildagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor
Vildagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing this degradation, Vildagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[3][4]
The Metabolic Fate of Vildagliptin: An Overview
The biotransformation of a drug is a pivotal aspect of its pharmacokinetic profile, influencing its efficacy, safety, and potential for drug-drug interactions. Vildagliptin undergoes extensive metabolism, with the parent drug accounting for only about 26% of the circulating drug-related components in plasma.[5] The primary route of elimination is metabolic clearance, leading to the formation of several metabolites.[5]
Identification of the Major Metabolite: M20.7
Among the various metabolic pathways, hydrolysis of the cyano moiety of Vildagliptin is the most significant, producing a pharmacologically inactive carboxylic acid metabolite.[1][5] This metabolite, known as M20.7 or LAY151, is the major circulating component in human plasma, constituting approximately 55% of the total drug-related material.[5] Its characterization is therefore essential for a complete understanding of Vildagliptin's disposition in the body.
Chemical Structure and Physicochemical Properties of M20.7
Structural Elucidation: From Nitrile to Carboxylic Acid
The core structural transformation from Vildagliptin to M20.7 is the hydrolysis of the carbon-nitrogen triple bond of the cyano group (-C≡N) on the pyrrolidine ring to a carboxylic acid group (-COOH). This single chemical step significantly alters the molecule's polarity and chemical properties while leaving the adamantane and glycyl-pyrrolidine backbone intact.
Parent Compound (Vildagliptin):
-
IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile[6]
-
Molecular Formula: C₁₇H₂₅N₃O₂[7]
Metabolite (M20.7):
-
IUPAC Name: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid[8]
-
Molecular Formula: C₁₇H₂₆N₂O₄[8]
Chemical Identity
The fundamental identifiers for Vildagliptin Carboxylic Acid Metabolite are summarized below.
| Identifier | Value | Source(s) |
| Systematic Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid | [8] |
| Common Synonyms | M20.7, LAY151, Vildagliptin Carboxylic Acid | [1][5] |
| CAS Number | 565453-40-9 | [8][9] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | [8][9] |
| Molecular Weight | 322.40 g/mol | [8] |
The Metabolic Conversion Pathway
Mechanism of Hydrolysis
A crucial aspect of Vildagliptin's metabolic profile is that its conversion to M20.7 is not mediated by the cytochrome P450 (CYP) enzyme system.[5] This hydrolysis occurs in multiple tissues and organs.[1][4] Interestingly, the therapeutic target of Vildagliptin, the DPP-4 enzyme, also contributes to the formation of this major hydrolysis metabolite.[1][4] This pathway underscores a unique metabolic clearance mechanism that is distinct from many other pharmaceuticals.
Rationale for Low Drug-Drug Interaction Potential
The fact that Vildagliptin's primary metabolic pathway bypasses the CYP450 system is of high clinical significance.[5] The CYP enzymes are a major source of drug-drug interactions, as many drugs can either inhibit or induce their activity, affecting the clearance of co-administered medications. Since Vildagliptin metabolism is not reliant on this system, it has a very low potential for pharmacokinetic interactions with drugs that are substrates, inhibitors, or inducers of CYP enzymes.[4][5] This provides a significant safety advantage for patients with type 2 diabetes, who are often on multiple medications.
Visualization of the Metabolic Pathway
The following diagram illustrates the direct conversion of Vildagliptin to its primary carboxylic acid metabolite.
Caption: Metabolic conversion of Vildagliptin to its M20.7 metabolite.
Analytical Methodologies for Characterization and Quantification
Accurate quantification of M20.7 in biological matrices like plasma and urine is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[10][11]
Field-Proven Protocol: Quantification of M20.7 in Plasma using RP-HPLC-UV
This protocol describes a robust, self-validating method for the quantification of Vildagliptin Carboxylic Acid in human plasma. The choice of a C18 column is based on its proven efficacy in retaining and separating small molecules of moderate polarity, while protein precipitation with acetonitrile is a rapid and effective method for sample cleanup in a research setting.
A. Principle The metabolite is extracted from plasma via protein precipitation. The clarified supernatant is then injected into a Reverse-Phase HPLC (RP-HPLC) system for separation and quantified using an ultraviolet (UV) detector.
B. Materials and Reagents
-
Reference Standard: Vildagliptin Carboxylic Acid Metabolite (M20.7)
-
Internal Standard (IS): (e.g., a structurally similar, stable compound not present in the matrix)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure Water
-
Human Plasma (drug-free)
C. Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column oven
-
UV-Vis Detector
-
Centrifuge
D. Chromatographic Conditions The conditions are optimized for a balance between resolution, sensitivity, and run time. UV detection at 210 nm is selected because the molecule lacks a strong chromophore, and this lower wavelength provides adequate sensitivity.[10]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for small molecule analysis, provides good retention. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid | Buffered aqueous phase to ensure consistent ionization state. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring good efficiency. |
| Gradient | 10% B to 70% B over 8 min | Gradient elution allows for efficient separation from endogenous plasma components. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm | Provides necessary sensitivity for the analyte.[10] |
| Injection Vol. | 20 µL | A balance between loading capacity and peak shape. |
E. Experimental Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve M20.7 reference standard and IS in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare 1 mg/mL stock solutions.
-
Working Standard Preparation: Prepare serial dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: a. Pipette 200 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube. b. Add 50 µL of IS working solution. c. Add 600 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex for 1 minute to ensure thorough mixing. e. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. f. Carefully transfer the supernatant to an HPLC vial for analysis.
-
Calibration and Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of unknown samples from this curve.
F. System Suitability (Trustworthiness) To ensure the validity of the results, system suitability tests must be performed before each analytical run. This includes multiple injections of a mid-range standard to check for:
-
Reproducibility: Relative Standard Deviation (RSD) of retention time and peak area should be <2%.
-
Peak Shape: Tailing factor should be between 0.9 and 1.5.
-
Resolution: Ensure baseline separation between the analyte, IS, and any interfering peaks.
Conclusion
Vildagliptin Carboxylic Acid Metabolite (M20.7) is the central product of Vildagliptin's biotransformation. Its structure, defined by the hydrolysis of the parent drug's cyano group, and its formation via a non-CYP450 pathway are key determinants of Vildagliptin's favorable pharmacokinetic and low drug-drug interaction profile.[5] The analytical methods detailed herein provide a reliable foundation for its quantification, which is indispensable for preclinical and clinical drug development. A thorough understanding of this major metabolite is not merely an academic exercise but a cornerstone of ensuring the safe and effective use of Vildagliptin in a clinical setting.
References
-
He, H., et al. (2009). Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans. Drug Metabolism and Disposition, 37(3), 536-544. [Link]
-
He, Y. L., et al. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Link]
-
Sereda, A. S., et al. (2019). Physicochemical Properties and Methods of Analysis of Vildagliptin (Review). Pharmaceutical Chemistry Journal, 53, 631–641. [Link]
-
Zhang, L., et al. (2017). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 9(12), 1-5. [Link]
-
Safila, N., et al. (2022). A Simple Review of Analytical Techniques for Determination of Vildagliptin. Journal of Pharmaceutical Negative Results, 13(4), 1045-1050. [Link]
-
Ochei, J. (2025). Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
He, Y. L., et al. (2012). Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate. [Link]
-
Li, J., et al. (2014). Synthesis of Main Impurity of Vildagliptin. Journal of the Korean Chemical Society, 58(4), 414-417. [Link]
-
Zhang, L., et al. (2017). A facile method to synthesize vildagliptin. ResearchGate. [Link]
-
Jain, P., et al. (2025). A Concise Review - An Analytical Method Development and Validation of Vildagliptin. Archives of Pharmacy and Pharmaceutical Sciences, 9(1), 021–030. [Link]
-
Patel, M., & Shah, P. (2022). A Review on Analytical Methods for Vildagliptin and Metformin in Combination. International Journal of Scientific Research and Engineering Development, 5(4). [Link]
-
Singh, A. K., et al. (2013). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. ResearchGate. [Link]
-
Sahoo, S. K., et al. (2023). ANALYTICAL AND BIOANALYTICAL METHODS FOR ESTIMATION OF VILDAGLIPTIN ALONE AND IN COMBINED DOSAGE FORMS: AN OVERVIEW. ResearchGate. [Link]
-
precisionFDA. VILDAGLIPTIN. precisionFDA Website. [Link]
-
Pharmace Research Laboratory. Vildagliptin Carboxylic Acid. Pharmace Website. [Link]
-
National Center for Biotechnology Information. Vildagliptin. PubChem Compound Database. [Link]
-
National Center for Biotechnology Information. Vildagliptin impurity F. PubChem Compound Database. [Link]
-
Biocompare. Vildagliptin. Biocompare Website. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vildagliptin | 274901-16-5 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absorption, metabolism, and excretion of [14C]vildagliptin, a novel dipeptidyl peptidase 4 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. pharmaceresearch.com [pharmaceresearch.com]
- 9. scbt.com [scbt.com]
- 10. Physicochemical Properties and Methods of Analysis of Vildagliptin (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
